molecular formula C24H30N4O B2411882 1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1170093-92-1

1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2411882
CAS No.: 1170093-92-1
M. Wt: 390.531
InChI Key: ZKPWFALRUIUESY-UHFFFAOYSA-N
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Description

1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound featuring a benzyl group attached to a benzo[d]imidazole ring, which is further linked to a piperazine ring and a 2,2-dimethylpropan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the reaction of o-phenylenediamine with benzyl chloride under acidic conditions to form 1-benzyl-1H-benzo[d]imidazole. This intermediate is then reacted with piperazine in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI), to introduce the piperazine ring. Finally, the 2,2-dimethylpropan-1-one group is added through a Friedel-Crafts acylation reaction using 2,2-dimethylpropanoyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, the use of catalysts and greener solvents can enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: : The imidazole ring can be reduced to form imidazolines.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Imidazolines.

  • Substitution: : Various substituted piperazines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may serve as ligands for biological receptors or enzymes.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Applications in materials science, such as the development of new polymers or coatings.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both the benzyl and benzo[d]imidazole groups. Similar compounds might include other benzyl-substituted imidazoles or piperazines, but the combination of these groups in this particular structure sets it apart.

List of Similar Compounds

  • 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

  • 1-(4-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

  • 1-(4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Properties

IUPAC Name

1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O/c1-24(2,3)23(29)27-15-13-26(14-16-27)18-22-25-20-11-7-8-12-21(20)28(22)17-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPWFALRUIUESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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